![molecular formula C15H13ClN2O6S B2512361 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid CAS No. 420094-37-7](/img/structure/B2512361.png)
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, commonly referred to as CPSPA, is a chemical compound that has gained significant attention in the world of scientific research. It has a molecular formula of C15H13ClN2O6S and a molecular weight of 384.79 .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of atoms, including carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S). The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid can be determined using various analytical techniques. The compound has a molecular weight of 384.79 .科学的研究の応用
Synthesis of Optically Active Amino Acid Derivatives
Research by Foresti et al. (2003) explores the synthesis of optically active α-amidoalkylphenyl sulfones, which are crucial in creating biologically active compounds. The study focuses on the reaction of N-acylimines with sodium methanenitronate to yield nitro adducts, followed by a Nef reaction and methylation to produce β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives are important for the preparation of biologically active compounds, indicating the potential application of the 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in this domain (Foresti et al., 2003).
Reactions in Aqueous Sodium Hydroxide Solution
Shaw and Miller (1970) studied the reactions of various phenyl sulfones, including 2-aminophenylsulfonylacetic acid, in aqueous sodium hydroxide. The study provides insights into the behavior of these compounds under specific conditions, which is critical for understanding the reactivity and potential applications of related substances, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid (Shaw & Miller, 1970).
Activation of Liver Carcinogens
Research by Sodum et al. (1994) delves into the activation of carcinogens like 2-nitropropane in the liver, mediated by aryl sulfotransferase. This study's findings contribute to understanding the biochemical pathways involved in carcinogenesis and could be relevant to the study of similar compounds, such as 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid, in terms of their metabolic processing and potential carcinogenic effects (Sodum et al., 1994).
Amination of Nucleic Acids
Sodum and Fiala (1998) identified that the hepatocarcinogen 2-nitropropane induces liver DNA and RNA base modifications, leading to the formation of compounds like 8-aminoguanine and 8-oxoguanine. The study highlights the potential of certain chemicals to modify nucleic acids, suggesting possible research avenues for 3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid in the context of DNA/RNA interactions (Sodum & Fiala, 1998).
Safety and Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For similar compounds, safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .
特性
IUPAC Name |
3-[(2-chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6S/c16-12-7-6-11(18(21)22)8-14(12)25(23,24)17-13(9-15(19)20)10-4-2-1-3-5-10/h1-8,13,17H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSOOILSFLGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-5-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

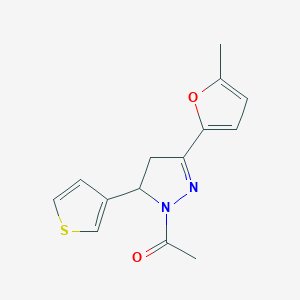
![Methyl 4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2512284.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2512285.png)
![1-[1-(Oxan-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2512286.png)
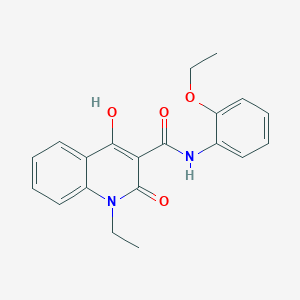
![(Z)-methyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2512288.png)
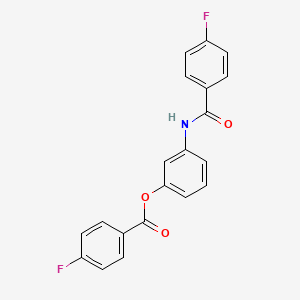
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2512291.png)
![3-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2512292.png)
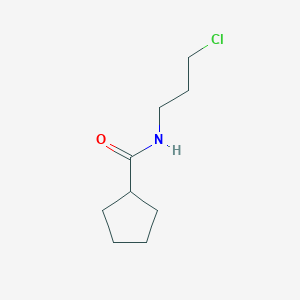
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide](/img/structure/B2512296.png)
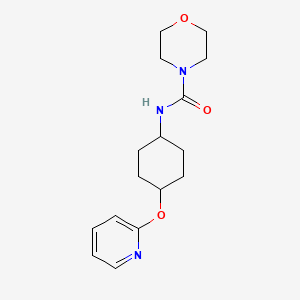
![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2512298.png)
![3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2512300.png)